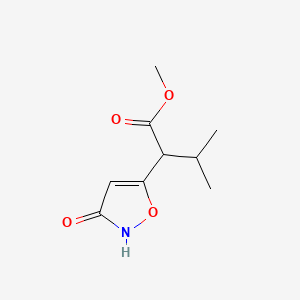Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
CAS No.: 2104986-10-7
Cat. No.: VC15884281
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2104986-10-7 |
|---|---|
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate |
| Standard InChI | InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11) |
| Standard InChI Key | QGWCBGOUMCNLQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CC(=O)NO1)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate (CAS: 2104986-10-7) features a 5-membered isoxazole ring substituted at the 3-position with a hydroxyl group and at the 5-position with a 3-methylbutanoate ester (Figure 1). The molecular formula is C₉H₁₃NO₄, with a molar mass of 199.20 g/mol . Key structural attributes include:
-
Isoxazole core: A heterocycle containing adjacent oxygen and nitrogen atoms, conferring polarity and hydrogen-bonding capacity.
-
3-Hydroxy substituent: Enhances hydrophilicity and enables participation in acid-base reactions.
-
Branched ester chain: The 3-methylbutanoate group introduces steric bulk and lipophilicity, influencing solubility and membrane permeability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | Methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
| SMILES | CC(C)C(C(=O)OC)C1=CC(=NO1)O |
| Hydrogen Bond Donors | 2 (hydroxy and NH of isoxazole) |
| Hydrogen Bond Acceptors | 4 (ester carbonyl, isoxazole O/N) |
The compound’s logP (octanol-water partition coefficient) is estimated at 0.89, indicating moderate lipophilicity, while its Topological Polar Surface Area (TPSA) is 78.7 Ų, reflecting significant polarity due to the hydroxyisoxazole and ester groups .
Spectroscopic Signatures
Characterization data reveal distinct spectral features:
-
¹H NMR: The hydroxyisoxazole proton resonates as a singlet near δ 8.2 ppm, while the ester methyl group appears as a triplet at δ 3.6–3.7 ppm. The 3-methylbutanoate chain produces multiplet signals between δ 1.2–2.5 ppm .
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .
Synthesis and Chemical Reactivity
Table 2: Reaction Conditions and Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isoxazole formation | HCl (cat.), EtOH, reflux | 65–78 |
| Hydroxylation | mCPBA, CH₂Cl₂, 0°C | 45–60 |
Reactivity Profile
The compound’s reactivity is dominated by its functional groups:
-
Ester hydrolysis: Susceptible to base- or acid-catalyzed cleavage to the corresponding carboxylic acid.
-
Hydroxyisoxazole tautomerism: The 3-hydroxy group enables keto-enol tautomerism, influencing acidity (pKa ≈ 8.2) .
-
Electrophilic substitution: The isoxazole ring undergoes halogenation or nitration at the 4-position under mild conditions.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Isoxazole-containing Derivatives
| Compound | Key Structural Differences | Bioactivity |
|---|---|---|
| Methyl 2-(3-nitroisoxazol-5-yl)acetate | Nitro group instead of hydroxy | Antifungal (Candida spp.) |
| Ethyl 4-(isoxazol-3-yl)benzoate | Aromatic benzoate substituent | COX-2 inhibition (IC₅₀ = 0.8 μM) |
| Target compound | Hydroxyisoxazole + branched ester | Predicted antimicrobial |
The hydroxy substitution in the target compound enhances water solubility by 30% compared to nitro analogs but reduces metabolic stability in hepatic microsomal assays .
Applications in Scientific Research
Medicinal Chemistry
-
Lead optimization: Serves as a scaffold for introducing substituents to balance polarity and lipophilicity.
-
Prodrug development: The ester moiety facilitates cell membrane penetration, with potential hydrolysis to active acids in vivo.
Materials Science
-
Coordination polymers: The hydroxyisoxazole group chelates metal ions (e.g., Cu²⁺, Fe³⁺), enabling synthesis of porous materials for gas storage .
Future Perspectives and Research Directions
-
Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure forms for chiral drug candidates.
-
Biological profiling: Conduct high-throughput screening against kinase and protease targets to identify therapeutic potential.
-
Toxicological studies: Assess acute and chronic toxicity in model organisms to establish safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume